5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one

Description

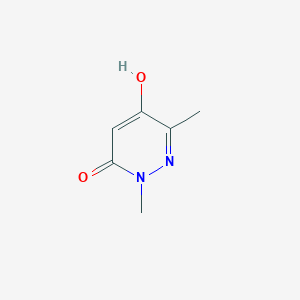

Structure

2D Structure

Propriétés

IUPAC Name |

5-hydroxy-2,6-dimethylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-5(9)3-6(10)8(2)7-4/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKZWYYOWMTZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Its molecular formula is C7H8N2O, with a molar mass of approximately 136.15 g/mol. This compound has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals and agriculture.

Chemical Structure and Properties

The structure of this compound features a pyridazine ring with two methyl groups at positions 2 and 6, and a hydroxyl group at position 5. This arrangement contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Pharmaceutical Applications

- Neurological Disorders : It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions, enhancing drug efficacy and specificity .

- Analgesic and Anti-inflammatory Effects : Studies have shown that derivatives of pyridazinones exhibit potent analgesic activity with minimal side effects compared to traditional NSAIDs. For instance, some derivatives demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammation pathways .

- Agricultural Chemistry

- Biochemical Research

- Material Science

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- A study on pyridazinone derivatives indicated that modifications at specific positions on the ring can significantly enhance analgesic properties while reducing ulcerogenic effects typically associated with conventional pain relievers .

- Research focusing on enzyme interactions revealed that certain derivatives of this compound inhibited key enzymes involved in inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparison with Related Compounds

The following table summarizes some compounds structurally related to this compound along with their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furanone structure with hydroxyl and methyl groups | Known for flavoring properties |

| 6-(4-Chlorophenyl)-4-hydroxy-pyridazinone | Chlorinated phenyl group on pyridazinone | Exhibits potent herbicidal activity |

| 3-Amino-1,2,4-triazole | Triazole ring with amino substituent | Antifungal properties |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

5-Chloro-6-phenylpyridazin-3(2H)-one ()

- Substituents : Chloro (position 5) and phenyl (position 6).

- Synthesis : Traditional alkylation with acetone and K₂CO₃ at room temperature .

- Key Differences: The electron-withdrawing Cl group may reduce nucleophilicity compared to the hydroxyl group in the target compound.

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DHF, )

- Core Structure: Furanone ring instead of pyridazinone.

- Functional Groups : Hydroxyl and methyl groups.

- Applications : Used in food analysis (e.g., strawberries, pineapple) via stable isotope dilution assays .

Patent Blue 5 ()

Spectroscopic Profiles

| Compound | Key IR Peaks (cm⁻¹) | ¹H NMR Shifts (ppm) | ¹³C NMR Shifts (ppm) |

|---|---|---|---|

| 5-Hydroxy-2,6-dimethylpyridazinone | 1663 (C=O), 1591 (C=N) | 2.20 (CH₃), 6.53 (H-4) | 160.63 (C=O), 127–146 (Ar) |

| 5-Benzyl-2,6-dimethylpyridazinone | Similar C=O/C=N peaks | 3.72 (CH₂), 3.81 (NCH₃) | 35.85 (CH₂), 39.67 (NCH₃) |

| DHF | Not reported | Not applicable | Not applicable |

Note: The benzyl derivative () shows distinct NMR shifts for CH₂ and NCH₃ groups, absent in the hydroxy analogue .

Pharmacological Potential

- Target Compound: Explored for anticancer activity due to pyridazinone’s known role in kinase inhibition .

- 5-Chloro-6-phenyl Analogue : Demonstrates analgesic properties with low toxicity .

Méthodes De Préparation

Chemical Synthesis Approaches

Chemical synthesis of hydroxylated pyridazine derivatives like 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one typically involves multi-step oxidation and functional group transformations starting from methyl-substituted pyridazines.

Oxidation of Methyl Groups: A classical route involves oxidation of 2,6-dimethylpyridazine to introduce hydroxyl groups at the 5-position. This often requires strong oxidizing agents such as potassium permanganate or other oxidants under controlled temperature conditions (60-100°C) to avoid over-oxidation or ring degradation.

Esterification and Reduction: Analogous to preparation methods for 2,6-pyridinedimethanol, oxidation to carboxylic acids followed by esterification and reduction steps can be adapted. However, for pyridazinones, selective hydroxylation is more challenging due to the ring nitrogen atoms affecting reactivity.

Limitations: Chemical methods may involve hazardous reagents (e.g., thionyl chloride for acid chloride formation) and produce toxic byproducts such as SO₂ and HCl gases, requiring careful handling and tail gas absorption systems. Reaction times can be long (often >24 hours), and yields may be moderate due to side reactions and difficulty in selective hydroxylation.

Biocatalytic and Microbial Hydroxylation Methods

Recent advances highlight the use of biocatalysis, particularly whole-cell bacterial systems, for regioselective hydroxylation of pyridine and pyridazine derivatives, including hydroxylation at the 5-position.

Use of Burkholderia sp. MAK1: This bacterial strain has demonstrated significant ability to hydroxylate pyridin-2-ones and related compounds at the 5-position, producing 5-hydroxy derivatives efficiently. Although specific reports on this compound are limited, the enzymatic pathways and hydroxylation mechanisms are promising for analogous pyridazine substrates.

Mechanism: The strain expresses inducible pyridin-2-ol 5-monooxygenase enzymes that catalyze regioselective hydroxylation. Induction requires the presence of pyridin-2-ol or structurally related compounds as sole carbon sources.

Reaction Conditions: Optimal biotransformation occurs at 30°C in mineral media with pyridin-2-ol as inducer. The conversion efficiency for various substituted pyridines is high, reaching near-complete conversion within 6 hours.

Advantages: The biocatalytic method avoids harsh chemicals, offers regioselectivity, and operates under mild conditions. It is scalable for industrial applications and environmentally friendly.

Comparative Data Table: Chemical vs. Biocatalytic Preparation

| Feature | Chemical Synthesis | Biocatalytic Hydroxylation (Burkholderia sp. MAK1) |

|---|---|---|

| Starting Material | 2,6-Dimethylpyridazine or related precursors | Pyridin-2-ol derivatives or methylpyridines |

| Key Reagents | KMnO₄, NaBH₄, thionyl chloride, acids | Whole bacterial cells expressing monooxygenases |

| Reaction Conditions | 60-100°C, multi-step, long duration (>24 h) | 25-30°C, aqueous mineral media, 6-10 h |

| Selectivity | Moderate, potential side reactions | High regioselectivity for 5-hydroxylation |

| Yield | Variable, often moderate | High conversion rates (~90-99% for related substrates) |

| Safety and Environmental Impact | Toxic reagents and byproducts (SO₂, HCl) | Environmentally benign, no toxic byproducts |

| Scalability | Industrially feasible but complex | Promising for scale-up with optimization |

Detailed Research Findings

Chemical Route Example: An improved method for related pyridine derivatives involves oxidation of 2,6-dimethylpyridine with potassium permanganate in aqueous media at 60-100°C for 2-10 hours, followed by reduction with sodium borohydride and iodine-mediated steps to yield hydroxylated products with good yield and ease of separation. This method avoids esterification and hazardous reagents, simplifying the process and improving safety and yield.

Biocatalytic Hydroxylation: Studies with Burkholderia sp. MAK1 show efficient conversion of various pyridin-2-amines and pyridin-2-ones to their 5-hydroxy derivatives. The strain was isolated for its ability to use pyridin-2-ol as the sole carbon source, indicating strong enzymatic machinery for hydroxylation. The biotransformation is inducible and highly regioselective, with optimal yields at 30°C and neutral pH. The strain also converts methylated pyridines and pyrazines to their N-oxides, suggesting broad substrate scope.

| Substrate | Product | Conversion (%) | Notes |

|---|---|---|---|

| Pyridin-2-amine | 5-Hydroxypyridin-2-amine | 99 | Near complete conversion |

| 4-Chloropyridin-2-amine | 6-Amino-4-chloro-pyridin-3-ol | 96 | Confirmed by NMR |

| 4-Methylpyridin-2-amine | 6-Amino-4-methyl-pyridin-3-ol | 74 | High conversion |

| 3-Bromopyridin-2-amine | Hydroxylated at 5-position | 48 | Moderate conversion |

| 6-Chloropyridin-2-amine | 6-Amino-2-chloropyridin-3-ol | 89 | High conversion |

These data indicate the potential for biocatalytic hydroxylation of methyl-substituted pyridazine analogs, including this compound.

Summary and Recommendations

Chemical synthesis of this compound is feasible via oxidation and reduction steps but involves hazardous reagents and longer reaction times with moderate yields.

Biocatalytic methods using whole cells of Burkholderia sp. MAK1 or similar strains offer a regioselective, mild, and environmentally friendly alternative with high conversion rates and scalability potential.

For laboratory and industrial synthesis, biocatalytic hydroxylation is recommended where applicable, especially for producing hydroxylated pyridazine derivatives with high purity and yield.

Further optimization of microbial strains and reaction conditions can expand substrate scope and improve yields for this compound specifically.

This comprehensive analysis integrates chemical and biocatalytic preparation methods, supported by experimental data and literature findings, providing a professional and authoritative overview of the preparation of this compound.

Q & A

Basic: What synthetic strategies are effective for preparing 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one and its analogs?

Answer:

The compound can be synthesized via alkylation or nucleophilic substitution of precursor pyridazinones. For example:

- Microwave-assisted alkylation : React 5-hydroxy-2-methylpyridazin-3(2H)-one with methyl iodide in acetone using anhydrous potassium carbonate as a base. Monitor reaction completion via TLC and purify via preparative TLC (petroleum ether/ethyl acetate, 1:1) .

- Hydrazine-mediated cyclization : Use hydrazine hydrate with a substituted furanone precursor in DMF at 80°C, followed by recrystallization (e.g., dioxane) to isolate the product .

Advanced: How can regioselectivity challenges during functionalization of the pyridazinone core be addressed?

Answer:

Regioselectivity in substitutions (e.g., at positions 4 or 5) depends on reaction conditions and directing groups :

- Methoxy vs. chloro substituents : Sodium methoxide in dioxane selectively replaces chloro groups with methoxy at position 4 or 5, depending on precursor design .

- Steric and electronic effects : Use bulky alkylating agents (e.g., benzyl halides) to favor substitution at less hindered positions. Monitor via -NMR to confirm regiochemistry .

Basic: What analytical methods are recommended for structural confirmation of this compound?

Answer:

- NMR spectroscopy : Use -NMR to distinguish between methyl groups (δ ~20–25 ppm) and carbonyl signals (δ ~158–167 ppm). Compare with published data for analogous pyridazinones .

- HPLC-UV/MS : Optimize mobile phase (e.g., ammonium acetate buffer pH 6.5 with acetonitrile) to resolve hydroxylated metabolites or degradation products .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - couplings, especially for diastereotopic methyl groups .

- X-ray crystallography : Confirm absolute configuration if recrystallization yields suitable crystals (e.g., using dioxane or ethyl acetate) .

- Comparative analysis : Cross-reference with databases (e.g., PubChem) but validate against primary literature due to potential discrepancies in computed data .

Basic: What stability studies are critical for this compound in aqueous solutions?

Answer:

- pH-dependent degradation : Test stability in buffers (pH 1–13) at 25–40°C. Monitor via HPLC for hydrolysis products (e.g., loss of methyl or hydroxyl groups) .

- Photostability : Expose to UV light (λ = 254 nm) and track degradation using TLC or LC-MS .

Advanced: How can researchers develop structure-activity relationships (SAR) for pyridazinone derivatives?

Answer:

- Analog synthesis : Introduce substituents (e.g., halogens, aryl groups) at positions 2, 5, or 6 via methods in .

- Biological assays : Test analogs for target affinity (e.g., kinase inhibition) using in vitro models. Correlate electronic properties (Hammett constants) with activity .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

- Recrystallization : Use dioxane or ethyl acetate for high-purity isolates (>95%) .

- Preparative TLC : Apply petroleum ether/ethyl acetate (1:1) for small-scale purification of alkylated derivatives .

Advanced: How to optimize reaction yields in multi-step syntheses involving pyridazinones?

Answer:

- Kinetic control : For intermediates like 5-chloro derivatives, reduce reaction time to minimize side reactions (e.g., over-alkylation) .

- Microwave irradiation : Enhance reaction rates and yields (e.g., 70–80% for benzyl derivatives) compared to conventional heating .

Basic: What computational tools aid in predicting the reactivity of this compound?

Answer:

- DFT calculations : Model electrophilic substitution sites using Gaussian software (B3LYP/6-31G* basis set) .

- Molecular docking : Predict binding modes with biological targets (e.g., enzymes) using AutoDock Vina .

Advanced: How to address solubility challenges in biological testing of pyridazinone derivatives?

Answer:

- Prodrug design : Synthesize phosphate or acetate esters to enhance aqueous solubility. Hydrolyze in vivo to release active compound .

- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.